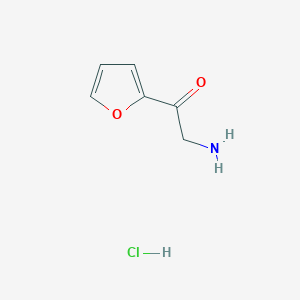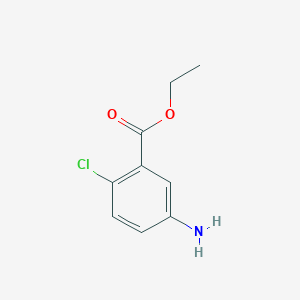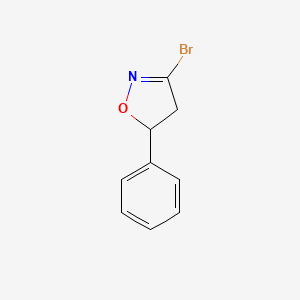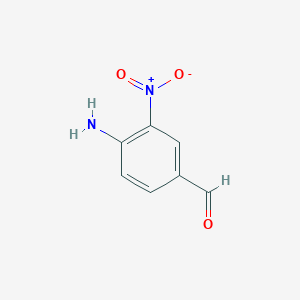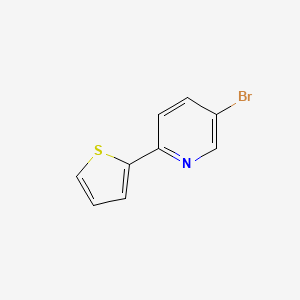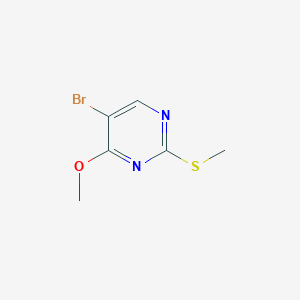
2-Bromo-4-t-butyl-1-fluorobenzene
概要
説明
2-Bromo-4-t-butyl-1-fluorobenzene, also known as BTFB, is a common organic compound used in a variety of scientific research applications. It is a colorless liquid at room temperature with a strong odor. BTFB is a member of the class of compounds known as alkyl halides, which are characterized by their ability to form strong bonds with other molecules. BTFB is used in a variety of scientific research applications due to its unique properties and its ability to form strong bonds with other molecules.
科学的研究の応用
Synthesis of Radiochemical Compounds : The compound plays a critical role in the synthesis of radiochemicals. Ermert et al. (2004) demonstrated its utility in preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Metalation and Electrophilic Reactions : Baenziger et al. (2019) explored its selective ortho-metalation and reactions with various electrophiles, demonstrating its potential in creating diverse chemical structures (Baenziger, Eswaran, Jiang, & Kasinathan, 2019).
Palladium-Catalyzed Carbonylation : Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, showcasing the versatility of this compound in forming six-membered heterocycles (Chen, Natte, Neumann, & Wu, 2014).
Photofragment Spectroscopy : Research by Gu et al. (2001) involved the study of the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, contributing to our understanding of the photophysical behavior of such compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
C-C Coupling Reactions in Green Chemistry : Erami et al. (2017) utilized 1-bromo-4-fluorobenzene in Suzuki-Miyaura C-C coupling reactions, highlighting its application in environmentally friendly synthesis processes (Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Development of Fluorinated Pharmaceuticals : Research by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing flurbiprofen, underlines its relevance in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Electrochemical Studies in Battery Technology : A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries by Zhang Qian-y (2014) indicates potential applications in enhancing battery safety and performance (Zhang Qian-y, 2014).
Investigation in Organic Chemistry Education : Hein et al. (2015) described using 1-bromo-4-fluorobenzene in a Grignard experiment for undergraduate organic chemistry courses, emphasizing its educational value (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Safety and Hazards
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
Relevant Papers
The relevant papers for this compound were not found in the available resources .
作用機序
Target of Action
2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound . . It’s likely that the compound interacts with various biological targets depending on the context of its use.
Mode of Action
For instance, the bromine atom is a good leaving group and can be readily substituted by nucleophiles. The presence of a fluorine atom and a bulky tert-butyl group can lead to interesting reactivity patterns.
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Dosage Effects in Animal Models
The effects of 2-Bromo-4-t-butyl-1-fluorobenzene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s structure allows it to participate in specific biochemical reactions, influencing the overall metabolic pathways in which it is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .
特性
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
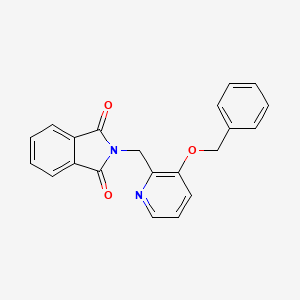
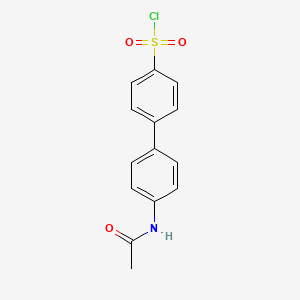
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)

